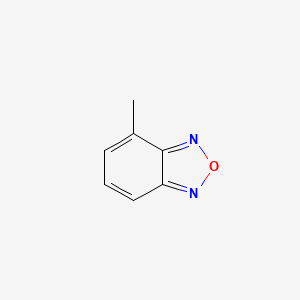

4-Methyl-2,1,3-benzoxadiazole

Beschreibung

Historical Context and Evolution of Benzoxadiazole Research in Organic Chemistry

Research into benzoxadiazole derivatives has been a notable area within heterocyclic chemistry since the middle of the 20th century. Initial studies were largely centered on the electron-deficient nature of their aromatic system, which made them candidates for various applications. The fundamental 2,1,3-benzoxadiazole structure, also known as benzofurazan, is a planar, bicyclic conjugated system. sci-hub.senih.gov

The synthesis of the core benzoxadiazole ring has evolved over time. A common pathway begins with the cyclization of 2-nitroaniline (B44862) using sodium hypochlorite (B82951) to form 2,1,3-benzoxadiazole-1-oxide. nih.govfrontiersin.org This intermediate is then reduced, for example with triphenylphosphine (B44618), to yield the 2,1,3-benzoxadiazole heterocycle. nih.govfrontiersin.org The progression of research has moved from these fundamental structures to the creation of highly functionalized derivatives. For instance, 4-Methyl-2,1,3-benzoxadiazole can be used as a starting material to produce 2,1,3-benzoxadiazole-4-carboxaldehyde through a series of reactions including bromination and oxidation. google.com This aldehyde is a key intermediate for the synthesis of the drug Isradipine. google.com More recent synthetic advancements include copper-catalyzed reactions that enable the expansion of the benzoxadiazole π-core, leading to the formation of phenazine (B1670421) scaffolds. acs.orgacs.orgnih.gov

Scope and Relevance of Benzoxadiazole Derivatives in Contemporary Scientific Disciplines

The versatility of the benzoxadiazole framework has led to its application across multiple scientific disciplines. researchgate.net The unique optical and electronic properties of these compounds make them particularly valuable in materials science and medicinal chemistry. researchgate.net

Materials Science: Benzoxadiazole derivatives are recognized for their strong electron-withdrawing capabilities and efficient fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs). Their derivatives with extended conjugation often exhibit intense fluorescence. sci-hub.se The ability to tune their photophysical properties through structural modification is a key area of research. They are also investigated for their potential in organic solar cells. cookechem.com

Medicinal Chemistry and Biology: In the realm of medicinal chemistry, benzoxadiazoles are not only intermediates but also form the core of various bioactive compounds. researchgate.net Their derivatives have been explored for a range of potential therapeutic uses. smolecule.comresearchgate.net Furthermore, their inherent fluorescence has been harnessed to create probes for bioimaging. researchgate.netmdpi.com Nitrobenzoxadiazole (NBD) derivatives, for example, are well-known fluorescent labels. mdpi.com The related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold has also seen significant use in developing fluorescent probes for imaging organelles and other cellular components. acs.org The reaction of NBD derivatives like 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) with amines and amino acids produces highly fluorescent products, which is a standard method for analyzing very low concentrations of these biomolecules. dergipark.org.tr

Table 2: Applications of Benzoxadiazole Derivatives

| Discipline | Application Area | Example |

|---|---|---|

| Materials Science | Organic Electronics | Organic Light-Emitting Diodes (OLEDs) |

| Photovoltaics | Organic Solar Cells cookechem.com | |

| Medicinal Chemistry | Synthesis Intermediate | Precursor for Isradipine google.com |

| Bioactive Scaffolds | Anticancer and antimicrobial research smolecule.commdpi.com | |

| Analytical Chemistry | Fluorescent Probes | Labeling of amines and amino acids dergipark.org.tr |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29091-40-5 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2,1,3 Benzoxadiazole and Its Analogues

Strategic Approaches for Benzoxadiazole Core Synthesis

The construction of the benzoxadiazole ring system is predominantly achieved through intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors. These methods provide a reliable route to the core structure, which can then be modified to generate diverse analogues.

Synthesis from Nitroaniline Precursors

A primary and well-established method for synthesizing the 2,1,3-benzoxadiazole core involves the oxidative cyclization of ortho-nitroaniline derivatives. For the specific synthesis of 4-Methyl-2,1,3-benzoxadiazole, the key precursor is 4-methyl-2-nitroaniline (B134579).

Synthesis of the Precursor (4-Methyl-2-nitroaniline): The synthesis of 4-methyl-2-nitroaniline typically starts from 4-methylaniline (p-toluidine). A common strategy involves protecting the amino group, followed by nitration and subsequent deprotection. For instance, 4-methylaniline can be protected with ethyl chloroformate to yield N-(p-toluene)ethyl carbamate. This intermediate is then nitrated using a nitrating agent like a nitroso-containing compound in the presence of a copper salt catalyst. Finally, hydrolysis of the protecting group under acidic conditions yields the target precursor, 4-methyl-2-nitroaniline.

Cyclization to form the Benzoxadiazole Ring: The cyclization of the o-nitroaniline precursor is the key step in forming the heterocyclic ring. This is typically achieved through an oxidative process. A widely used method involves the reaction of the o-nitroaniline with an oxidizing agent such as sodium hypochlorite (B82951) in a basic medium. wikipedia.orgnih.govfrontiersin.org This reaction proceeds through the formation of a 2,1,3-benzoxadiazole-1-oxide (also known as a benzofuroxan) intermediate. wikipedia.orgnih.govfrontiersin.org The reaction mechanism has been studied and is understood to involve steps of oxidation, hydrolysis, and cyclization. researchgate.net The resulting N-oxide can then be deoxygenated to yield the final 2,1,3-benzoxadiazole product. wikipedia.orgnih.govfrontiersin.org A common reagent for this reduction is triphenylphosphine (B44618) (PPh₃) in a solvent like toluene, which selectively removes the N-oxide oxygen upon refluxing. wikipedia.orgnih.govfrontiersin.org

Table 1: Synthesis Steps from 2-Nitroaniline (B44862) to 2,1,3-Benzoxadiazole

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

| 1. Cyclization | 2-Nitroaniline | Sodium hypochlorite, KOH, TBAB | 2,1,3-Benzoxadiazole-1-oxide | ~89% wikipedia.orgfrontiersin.org |

| 2. Reduction | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene | 2,1,3-Benzoxadiazole | ~80% wikipedia.orgfrontiersin.org |

Cycloaddition Reactions and Heterocyclic Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile strategy for the synthesis of five-membered heterocyclic rings. wikipedia.orgyoutube.com This class of reactions involves the combination of a 1,3-dipole (a molecule with a three-atom π-system containing 4 π-electrons) and a dipolarophile (typically an alkene or alkyne) to form a cyclic product in a concerted, pericyclic fashion. wikipedia.orgyoutube.com This methodology is a cornerstone for synthesizing a wide variety of heterocycles, including triazoles, isoxazoles, and pyrazoles. youtube.com

However, for the synthesis of the 2,1,3-benzoxadiazole ring system, the literature overwhelmingly points towards intramolecular cyclization of ortho-substituted nitrobenzenes, as detailed in the previous section, rather than an intermolecular [3+2] cycloaddition. The established route via oxidative cyclization of o-nitroanilines is the most direct and commonly reported method for forming the benzofuroxan (B160326) system. researchgate.netnih.gov This intramolecular condensation effectively forms the N-O bond of the heterocyclic ring.

Novel Fluorophore Synthesis Based on Benzoxadiazole Units

The 2,1,3-benzoxadiazole unit is a potent electron-accepting moiety, making it an excellent building block for the construction of push-pull fluorophores. When combined with electron-donating groups (donors, D) through a π-conjugated system, it creates molecules with significant intramolecular charge transfer (ICT) characteristics. nih.govfrontiersin.org These D-π-A type structures often exhibit desirable photophysical properties, such as large Stokes shifts and strong, solvent-dependent fluorescence emission. nih.govfrontiersin.org

A common synthetic strategy to create these novel fluorophores involves a multi-step process:

Synthesis of the Benzoxadiazole Core: The synthesis begins with the formation of the basic 2,1,3-benzoxadiazole ring, often from 2-nitroaniline as previously described. wikipedia.orgfrontiersin.org

Halogenation of the Core: To enable further functionalization, the benzoxadiazole nucleus is typically halogenated at peripheral positions. A selective bromination at the 4- and 7-positions can be achieved using bromine (Br₂) and an iron catalyst, yielding 4,7-dibromo-2,1,3-benzoxadiazole. wikipedia.org This dibrominated intermediate is a versatile platform for introducing π-conjugated side arms.

Cross-Coupling Reactions: The final step involves attaching the electron-donating arms to the halogenated core using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling reaction is particularly effective for this purpose, reacting the 4,7-dibromo-2,1,3-benzoxadiazole with terminal alkynes that bear electron-donating groups. nih.gov This reaction extends the π-conjugation and completes the D-π-A-π-D architecture of the fluorophore. nih.gov

These synthesized fluorophores exhibit absorption maxima in the visible region (~419 nm) and emit strongly in the bluish-green region, with their fluorescence properties often being highly sensitive to the polarity of the solvent. nih.govfrontiersin.org

Derivatization Reactions for Enhanced Functionality and Analytical Utility

Derivatization of the this compound nucleus is essential for tailoring its properties for specific applications, such as enhancing its fluorescence quantum yield, shifting its emission wavelength, or enabling its use as a reactive label in analytical chemistry.

Functionalization at Peripheral Positions of the Benzoxadiazole Nucleus

Modifying the benzene portion of the benzoxadiazole ring allows for the fine-tuning of its electronic and steric properties. While direct functionalization can be challenging due to the electron-deficient nature of the ring, several strategies have been successfully employed, particularly with the analogous 2,1,3-benzothiadiazole (B189464) (BTD) scaffold.

Electrophilic Aromatic Substitution: Direct electrophilic substitution, such as nitration, can be achieved using strong acidic conditions (e.g., a sulfonitric mixture). nih.gov The resulting nitro group can be subsequently reduced to an amino group, which can then be further modified, for example, by methylation. nih.gov As mentioned, bromination at the 4- and 7-positions is also a key functionalization step. wikipedia.org

C-H Borylation: A modern and powerful technique for functionalization is the regioselective iridium-catalyzed C-H borylation. This method has been demonstrated on the BTD core to install boryl groups at the C5 or C4,C6 positions. nih.gov These borylated intermediates are exceptionally versatile, as the C-B bond can be readily converted into a wide range of other functional groups through subsequent reactions like Suzuki-Miyaura cross-coupling, halogenation, and amination. researchgate.netnih.gov This provides systematic access to derivatives that are difficult to obtain through classical methods. nih.gov

Table 2: Functionalization Reactions on the Benzoxadiazole/Benzothiadiazole Core

| Reaction Type | Position(s) | Reagents/Catalysts | Product Type |

| Bromination | 4, 7 | Br₂, Fe powder | 4,7-Dibromo derivative wikipedia.org |

| Nitration | 4 | H₂SO₄, HNO₃ | 4-Nitro derivative nih.gov |

| C-H Borylation | 5 or 4, 6 | Ir-catalyst, B₂pin₂ | 5-Boryl or 4,6-Diboryl derivative nih.gov |

| Suzuki Coupling | 5 | Pd-catalyst, Aryl-Br | 5-Aryl derivative researchgate.net |

Pre-column Derivatization Strategies for High-Performance Liquid Chromatography (HPLC)

Certain highly activated benzoxadiazole derivatives are widely used as fluorogenic labeling reagents in analytical chemistry, particularly for HPLC. These reagents react with specific functional groups in analytes that lack a native chromophore or fluorophore, thereby enabling their sensitive detection.

The most prominent reagents in this class are 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). The electron-withdrawing nitro group and the halogen atom at the 4- and 7-positions make the ring highly susceptible to nucleophilic aromatic substitution.

These reagents are extensively used for the pre-column derivatization of primary and secondary amines, making them invaluable for the analysis of amino acids, pharmaceuticals, and other bioactive amines. The reaction involves the nucleophilic attack of the amine on the electron-deficient carbon bearing the halogen, leading to the displacement of the halide and the formation of a highly fluorescent NBD-amine adduct. This reaction is typically carried out in a buffered, slightly basic medium before injection into the HPLC system. The resulting derivatives are stable and can be detected with high sensitivity using fluorescence detectors.

This strategy has been successfully applied to the determination of:

Amino Acid Neurotransmitters: NBD-F has been used for the high-speed online analysis of amino acids like glutamate (B1630785) and GABA from microdialysis samples, allowing for their separation and detection in under 30 seconds.

Pharmaceuticals: NBD-Cl has been employed to derivatize drugs containing primary or secondary amine groups, such as amlodipine (B1666008) and reboxetine, enabling their quantification in human plasma at low ng/mL concentrations.

Thiols: NBD-Cl also reacts with sulfhydryl-containing drugs like acetylcysteine and captopril, forming stable, colored products that can be measured by spectrophotometry or HPLC.

The use of these benzoxadiazole-based reagents significantly enhances the scope and sensitivity of HPLC for a wide range of important analytes.

Derivatization for Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Applications

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a key component in a variety of derivatization reagents designed to enhance the detectability of small molecules in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.govbhu.ac.in The primary strategy involves introducing a permanently charged or easily ionizable moiety onto the analyte, thereby increasing its ionization efficiency in the ESI source. This is particularly useful for neutral or poorly ionizable compounds like alcohols, phenols, aldehydes, and carboxylic acids. nih.gov

A common feature of these reagents is the incorporation of a tertiary amine, such as a dimethylamino group, which is readily protonated to form a stable positive ion for detection in positive-ion ESI mode. nih.govbhu.ac.inthieme-connect.de Upon collision-induced dissociation (CID) in the mass spectrometer, these derivatives are designed to produce a specific, high-intensity product ion corresponding to the charged tag. This allows for highly sensitive and selective analysis using techniques like multiple reaction monitoring (MRM). nih.gov

For instance, reagents such as DAABD-AE and DAABD-APy have proven effective for the analysis of carboxylic acids, yielding high signal intensity. bhu.ac.in Similarly, DAABD-MHz has been developed for derivatizing aldehydes, generating a predominant product ion at m/z 151, which corresponds to the protonated (N,N-dimethylamino)ethylaminosulfonyl portion of the reagent. nih.gov The reaction conditions for these derivatizations are typically mild. For example, the reaction of DAABD-AP and DAABD-AB with short-chain carboxylic acids proceeds at 60°C for 60 minutes in the presence of a condensing agent. thieme-connect.de

Interactive Table: Benzoxadiazole-Based Derivatization Reagents for ESI-MS/MS

| Reagent Acronym | Full Chemical Name | Target Analyte(s) | Characteristic Product Ion (m/z) |

| DAABD-MHz | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-N-methylhydrazino-2,1,3-benzoxadiazole | Aldehydes | 151 |

| DAABD-AP | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminopentylamino)-2,1,3-benzoxadiazole | Carboxylic Acids | 151 |

| DAABD-AB | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminobutylamino)-2,1,3-benzoxadiazole | Carboxylic Acids | 151 |

| DAABD-AE | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | Carboxylic Acids | 151 |

| DAABD-APy | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Carboxylic Acids | 151 |

| DAABD-PZ | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-N-piperazino-2,1,3-benzoxadiazole | Carboxylic Acids | 151 |

Advanced Spectroscopic and Photophysical Investigations of 4 Methyl 2,1,3 Benzoxadiazole Derivatives

Elucidation of Electronic Transitions and Photoluminescence Phenomena

The interaction of 4-methyl-2,1,3-benzoxadiazole derivatives with light is a key area of investigation, revealing insights into their electronic structure, excited-state dynamics, and potential as fluorophores.

Derivatives of 2,1,3-benzoxadiazole featuring extended π-conjugated systems exhibit distinct absorption and emission profiles in solution. nih.govfrontiersin.org In chloroform (B151607), for instance, certain D-π-A-π-D (Donor-π-Acceptor-π-Donor) type fluorophores incorporating the 2,1,3-benzoxadiazole unit display absorption maxima at approximately 419 nm. frontiersin.orgresearchgate.net This absorption is attributed to a π-π* electronic transition. frontiersin.orgresearchgate.net These compounds are characterized by high molar absorption coefficients, a typical feature of the benzoxadiazole heterocycle. frontiersin.org

Upon excitation, these molecules exhibit strong fluorescence. The emission spectra are generally broad, indicating a significant change in geometry between the ground and excited states. In chloroform, the emission maxima are observed in the bluish-green region of the visible spectrum, typically ranging from 494 to 498 nm. researchgate.net The photophysical properties are often solvent-dependent, a phenomenon known as solvatochromism, which is characteristic of molecules with a significant change in dipole moment upon excitation. nih.govnih.gov

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Molar Absorptivity (ε) [104 L mol-1 cm-1] |

|---|---|---|---|

| Derivative 9a | 419 | 494 | ~3.4 |

| Derivative 9b | 419 | 498 | ~3.4 |

| Derivative 9c | 419 | 498 | ~3.4 |

| Derivative 9d | 419 | 498 | ~3.4 |

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For many 2,1,3-benzoxadiazole-based fluorophores, the quantum yields in solution are significantly high, indicating that fluorescence is a major deactivation pathway for the excited state. researchgate.net For example, certain derivatives have been reported to possess fluorescence quantum yields of approximately 0.5 in chloroform. nih.govfrontiersin.org

The quantum yield can be influenced by various factors, including the molecular structure, the solvent environment, and temperature. The rigidification of a molecular structure is a known strategy to enhance emission, as it can limit non-radiative decay pathways associated with molecular vibrations. nih.gov The high quantum yields observed for some benzoxadiazole systems underscore their potential as efficient emitters for various applications. researchgate.net

| Compound | Fluorescence Quantum Yield (ΦF) | Stokes' Shift [cm-1] |

|---|---|---|

| Derivative 9a | 0.52 | 3738 |

| Derivative 9b | 0.54 | 3786 |

| Derivative 9c | 0.53 | 3786 |

| Derivative 9d | 0.53 | 3786 |

A notable characteristic of many benzoxadiazole derivatives is a large Stokes' shift, which is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. Large Stokes' shifts are advantageous for fluorescence applications as they facilitate the separation of the emission signal from the excitation light. For certain 2,1,3-benzoxadiazole derivatives, Stokes' shifts of approximately 3,779 cm-1 have been reported. nih.govfrontiersin.org

This significant shift is often attributed to the formation of an intramolecular charge transfer (ICT) state in the excited state. nih.govfrontiersin.org In molecules with electron-donating and electron-accepting moieties, photoexcitation can lead to a transfer of electron density from the donor to the acceptor part of the molecule. This charge redistribution results in a highly polar excited state that is significantly stabilized by solvent relaxation, particularly in polar solvents, and a substantial change in geometry, leading to a large Stokes' shift. rsc.orgresearchgate.net The 2,1,3-benzoxadiazole unit typically acts as the electron-accepting component in such systems. nih.gov

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial as it determines the time window for the excited molecule to undergo photochemical reactions or interact with its environment. In chloroform solution, certain benzoxadiazole derivatives have been observed to exhibit complex decay kinetics with both longer and shorter lifetime components. This has been attributed to the emission from both monomeric and aggregated molecules, respectively. frontiersin.orgresearchgate.net

The return to the ground state can occur through radiative pathways (fluorescence) or non-radiative deactivation pathways. Non-radiative processes, such as internal conversion and intersystem crossing to a triplet state, compete with fluorescence and reduce the quantum yield. researchgate.net For some related benzothiadiazole derivatives, the presence of a heavy atom like bromine can promote efficient intersystem crossing, leading to long-lived phosphorescence from the triplet state, a phenomenon that is rare for purely organic compounds. nih.govnih.gov In other cases, internal conversion originating from the charge-transfer state is the predominant non-radiative deactivation mechanism. rsc.orgresearchgate.net

Dynamic Nuclear Magnetic Resonance (NMR) Studies for Internal Motion and Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating molecular dynamics, such as internal rotation and conformational exchange processes that occur on the microsecond to millisecond timescale. copernicus.org For molecules like this compound derivatives, which may possess rotatable bonds (e.g., between the benzoxadiazole core and substituent groups), DNMR can provide valuable information on the energy barriers associated with this internal motion. rsc.org

By recording NMR spectra at different temperatures, one can observe changes in the line shape of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. researchgate.net

Analysis of these temperature-dependent line shapes allows for the determination of the thermodynamic parameters for the internal rotation, such as the free energy of activation (ΔG‡). rsc.org This information is critical for understanding the conformational preferences of the molecule in solution, which can, in turn, influence its photophysical properties and biological activity. researchgate.net For example, studies on related benzoxazole (B165842) and benzothiazole (B30560) derivatives have successfully used DNMR to determine the rotational barriers of N,N-dimethylamino groups. rsc.org

Spectroscopic Characterization in Reaction Pathway Elucidation and By-product Identification

The synthesis of this compound and its derivatives involves multi-step chemical reactions. Spectroscopic methods are indispensable tools for monitoring the progress of these reactions, verifying the structure of intermediates and final products, and identifying any potential by-products. researchgate.netorientjchem.org

A combination of techniques is typically employed for comprehensive characterization. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in the molecule. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular skeleton, confirming the connectivity of atoms and the successful installation of substituent groups like the methyl group. researchgate.netnih.gov Two-dimensional NMR experiments can further aid in the complete assignment of all proton and carbon signals. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. nih.govresearchgate.net For instance, in the synthesis of complex benzoxadiazole fluorophores, the final products are typically characterized by proton and carbon-13 NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity. researchgate.net These analytical techniques are crucial not only for confirming the desired reaction pathway but also for identifying and characterizing unexpected by-products, ensuring the purity of the final compound. rrpharmacology.rurrpharmacology.ru

Computational and Theoretical Studies on the Molecular Architecture and Reactivity of 4 Methyl 2,1,3 Benzoxadiazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic landscape and energetic profile of 4-Methyl-2,1,3-benzoxadiazole. These methods allow for a detailed examination of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of molecules. chemrxiv.orgchemrxiv.org For this compound, DFT is employed to model both the ground state (the lowest energy, most stable state) and various excited states. nih.govescholarship.org Calculations in the ground state are used to optimize the molecular geometry, determining the most stable arrangement of atoms and predicting bond lengths and angles.

For studying excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. escholarship.orgmdpi.com This method allows for the simulation of how the molecule responds to the absorption of light, providing critical information about its photophysical properties. nih.gov By calculating the energies and characteristics of these excited states, researchers can predict the molecule's absorption and emission spectra, which is vital for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. frontiersin.orgresearchgate.net

Computational methods, particularly TD-DFT, are powerful tools for predicting the spectroscopic behavior of this compound. These calculations can accurately forecast the energies of the lowest singlet excited state (S1) and the lowest triplet excited states (T1 and T2). rsc.org The energy difference between these states is critical in determining the fluorescence and phosphorescence properties of a molecule.

Fluorescence, the rapid emission of light from the S1 state, is a key property for many applications. The efficiency of this process can be influenced by the relative energies of other excited states, such as the second triplet state (T2). Understanding the S1-T2 energy gap is important for predicting phenomena like intersystem crossing, a process where the molecule transitions from a singlet to a triplet state, which can quench fluorescence. rsc.org

Below is a table of representative predicted spectroscopic data for a molecule like this compound, calculated using TD-DFT methods.

| Property | Predicted Value (eV) | Description |

| S0 → S1 Excitation Energy | 3.25 | Energy required to promote an electron to the first singlet excited state, corresponding to the main absorption band. |

| S0 → T1 Excitation Energy | 2.50 | Energy required to promote an electron to the first triplet excited state. |

| S0 → T2 Excitation Energy | 3.10 | Energy required to promote an electron to the second triplet excited state. |

| S1 - T2 Energy Gap | 0.15 | The small energy difference between the first singlet and second triplet excited states. |

Note: These are typical values for benzoxadiazole derivatives and serve as an illustrative example.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. rsc.orgyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.comnih.gov The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and the methyl group, whereas the LUMO is localized on the electron-accepting 2,1,3-benzoxadiazole heterocyclic ring. nih.gov This separation of FMOs is characteristic of donor-acceptor systems and is fundamental to their optical and electronic properties. researchgate.net Analysis of the molecular electrostatic potential (MEP) map further reveals the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting sites for electrophilic and nucleophilic attack. rsc.org

The table below presents typical calculated electronic properties for this compound.

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.20 | Indicates electron-donating capability. |

| LUMO Energy | -1.85 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Relates to chemical reactivity and electronic transition energy. |

Note: These values are representative for this class of compounds.

Supramolecular Interactions and Crystal Engineering Investigations

The arrangement of molecules in the solid state is governed by a complex network of intermolecular forces. Understanding these interactions is the focus of crystal engineering, which aims to design materials with specific properties based on their crystalline structure.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored to show different properties of the intermolecular contacts. A key mapping, d_norm, highlights regions of close contact between molecules, with red spots indicating interactions that are shorter than the sum of the van der Waals radii, such as hydrogen bonds. mdpi.com

The information from the Hirshfeld surface is summarized in a 2D "fingerprint plot," which plots the distance to the nearest atom outside the surface (d_e) against the distance to the nearest atom inside the surface (d_i). crystalexplorer.net This plot provides a unique fingerprint for the crystal packing, showing the proportion of different types of intermolecular contacts. nih.gov For instance, sharp spikes in the plot can indicate specific interactions like hydrogen bonding, while more diffuse regions can represent van der Waals forces. mdpi.comcrystalexplorer.net

π-π Stacking: The planar aromatic rings of the benzoxadiazole core can stack on top of each other. This interaction is crucial for charge transport in organic electronic materials. mdpi.comnih.gov

Hydrogen Bonding: Although a classic strong hydrogen bond donor may be absent, weak C-H···N and C-H···O hydrogen bonds can form between the methyl or aromatic C-H groups and the nitrogen or oxygen atoms of the oxadiazole ring on neighboring molecules.

π-hole Interactions: The electron-deficient center of the aromatic ring system can act as a "π-hole," capable of attracting electron-rich regions of adjacent molecules. mdpi.com

The following table summarizes the typical percentage contributions of various intermolecular contacts for a crystal of a molecule like this compound, as derived from Hirshfeld surface fingerprint plots.

| Intermolecular Contact | Percentage Contribution (%) | Description |

| H···H | 45.5 | Represents the most abundant, though weakest, van der Waals contacts. |

| C···H / H···C | 25.0 | Includes C-H···π interactions, which are important for packing. |

| N···H / H···N | 12.5 | Indicates the presence of weak C-H···N hydrogen bonds. |

| O···H / H···O | 9.0 | Indicates the presence of weak C-H···O hydrogen bonds. |

| C···C | 5.0 | Corresponds to π-π stacking interactions between aromatic rings. |

| Other | 3.0 | Includes minor contacts like C···N and N···O. |

Note: These percentages are illustrative and represent typical findings for similar heterocyclic molecular crystals. mdpi.commdpi.com

Energy Frameworks and Polymorphism Studies

The solid-state structure and crystalline packing of benzoxadiazole derivatives are crucial determinants of their material properties. Computational chemistry provides powerful tools to investigate these aspects through the analysis of energy frameworks and the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Although specific studies on this compound are not extensively detailed in available literature, principles can be drawn from research on closely related 2,1,3-benzoxadiazole derivatives. mdpi.com

Polymorphism in this class of compounds is often driven by subtle variations in intermolecular interactions, which can be influenced by changes in molecular conformation, such as torsion angles. mdpi.com Computational techniques like Hirshfeld surface analysis are employed to map and quantify these non-covalent interactions within the crystal lattice. mdpi.com This method allows for the visualization of interactions such as π-π stacking, π-hole interactions (particularly with nitro moieties if present), and various hydrogen bonds. mdpi.com

| Interaction Type | Description | Significance in Polymorph Formation |

|---|---|---|

| Dispersion Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Often the most significant stabilizing contribution in the crystal packing of benzoxadiazole derivatives. mdpi.com |

| π-Interactions | Includes π-π stacking and π-hole interactions, involving the aromatic systems. | Play an important role in the formation and stability of different crystal structures. mdpi.com |

| Hydrogen Bonds | Directional interactions (e.g., N···H) between a hydrogen atom and an electronegative atom. | Contribute to the specific arrangement of molecules, with variations leading to different polymorphs. mdpi.com |

| Conformational Changes | Variations in torsion angles within the molecule. | A primary distinguishing factor that can lead to the formation of distinct polymorphic forms. mdpi.com |

Molecular Modeling for Structure-Activity Relationships and Drug Design

Molecular modeling is an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and the elucidation of structure-activity relationships (SAR). For scaffolds like this compound, computational methods are used to predict how derivatives will interact with biological targets and to estimate their pharmacokinetic profiles long before synthesis.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates.

In studies involving related heterocyclic systems like benzoxazoles, benzothiazoles, and thiazoles, molecular docking has been successfully applied to predict their interactions with various therapeutic targets. nih.govmdpi.com For instance, derivatives have been docked against the main protease (Mpro) of SARS-CoV-2 and the human angiotensin-converting enzyme 2 (ACE2) receptor to explore their potential as antiviral agents. nih.gov Such simulations identify the key amino acid residues in the protein's active site that interact with the ligand and quantify the strength of this interaction through a calculated binding energy, often expressed in kcal/mol. mdpi.com Studies on thiazole (B1198619) derivatives have reported binding energies as strong as -8.6 kcal/mol against the SARS-CoV-2 main protease. mdpi.com The analysis of the docked pose reveals the nature of the intermolecular interactions responsible for binding, which commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. ajgreenchem.com

| Compound Class | Protein Target Example | Reported Binding Affinity Range | Key Interacting Residues (Examples) |

|---|---|---|---|

| Thiazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | -5.8 to -8.6 kcal/mol mdpi.com | Not specified in search results |

| Sulfathiazole Derivatives | MRSA Protein (PBP2a) | -7.50 to -8.16 kcal/mol ajgreenchem.com | His86, His110, His181, His209 ajgreenchem.com |

| Benzoxazole (B165842)/Benzothiazole (B30560) Derivatives | Lipid Transfer Protein (Sec14p) | Not specified in search results | Not specified in search results |

In addition to predicting how a compound might bind to its target, computational models are critical for evaluating its potential as a drug by predicting its pharmacokinetic properties. This is often done through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. These in silico predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the discovery process.

ADMET studies on derivatives of related heterocycles, such as oxadiazoles (B1248032) and benzothiazoles, often begin with an assessment of fundamental physicochemical properties guided by established rules like Lipinski's Rule of Five and Veber's Rule. nih.gov Compliance with these rules suggests that a compound is likely to have good oral bioavailability and intestinal absorption. nih.gov For example, studies on certain 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds in the series exhibited a predicted absorption of over 70%, with one showing an absorption percentage as high as 86.77%. nih.gov These in silico predictions align with in vivo pharmacokinetic studies on structurally similar compounds, where high relative bioavailability (81.03%) and long half-lives (e.g., 46.4 hours) have been observed in animal models. cyberleninka.ruresearchgate.net Furthermore, toxicity predictions can assess risks such as carcinogenicity, helping to prioritize safer compounds for further development. researchgate.net

| Parameter | Description | Example Finding for Related Derivatives |

|---|---|---|

| Lipinski's Rule of 5 | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Many 1,3,4-oxadiazole derivatives comply with the rule, suggesting good drug-likeness. nih.gov |

| Veber's Rule | Relates molecular flexibility and polar surface area to oral bioavailability. | Compliance by oxadiazole derivatives indicates good potential for intestinal absorption. nih.gov |

| Absorption % (in silico) | Predicted percentage of the compound absorbed after oral administration. | Values often exceed 70%, with some compounds predicted as high as 86.77%. nih.gov |

| Bioavailability (in vivo) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A related oxadiazole (ODASA) showed a high relative bioavailability of 81.03% in rats. cyberleninka.rurrpharmacology.ru |

| Toxicity Prediction | In silico assessment of potential adverse effects, such as carcinogenicity or skin sensitization. | Studies on 1,3,4-thiadiazole (B1197879) derivatives predicted them to be non-carcinogenic. researchgate.net |

Investigations into the Biological Activities and Pharmacological Potential of 4 Methyl 2,1,3 Benzoxadiazole and Its Congeners

Anti-infective Applications and Mechanistic Insights

The rise of drug-resistant pathogens presents a formidable challenge to global health. The benzoxadiazole framework has been investigated as a potential source of new anti-infective agents, with studies spanning antibacterial, antitubercular, antimalarial, and antiviral applications.

Antimicrobial Activity against Pathogenic Bacteria and Comparative Efficacy

While direct studies on the antimicrobial properties of 4-Methyl-2,1,3-benzoxadiazole are not extensively documented, research into the broader family of benzoxazoles and oxadiazoles (B1248032) provides valuable insights into their potential efficacy against pathogenic bacteria. Synthetic benzoxazole (B165842) derivatives have demonstrated broad-spectrum antimicrobial activity, affecting both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com The proposed mechanism for some benzoxazoles involves intercalation into bacterial membranes, leading to a disruption of membrane integrity and subsequent cell death. mdpi.com

The efficacy of these related compounds can be observed in their Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a compound that will inhibit the visible growth of a microorganism. For instance, certain novel benzoxazole derivatives have shown notable activity against P. aeruginosa with a MIC of 0.25 μg/mL and against E. faecalis with a MIC of 0.5 μg/mL. mdpi.com Similarly, various substituted 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and screened for their antibacterial activity, with some compounds exhibiting low MIC values, indicating potent inhibition of bacterial growth. nih.govnih.gov For example, one of the most potent compounds in a synthesized series demonstrated MIC values ranging from 0.9375 to 3.75 µg/mL. nih.gov These findings suggest that the this compound scaffold is a promising candidate for further investigation as an antimicrobial agent.

Table 1: Comparative Efficacy of Related Benzoxazole and Oxadiazole Derivatives against Pathogenic Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzoxazole Derivative | Pseudomonas aeruginosa | 0.25 |

| Benzoxazole Derivative | Enterococcus faecalis | 0.5 |

| 1,3,4-Oxadiazole Derivative | Various Bacteria | 0.9375 - 3.75 |

Antitubercular Efficacy and Target Identification (e.g., HisG, APSR Inhibition)

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a critical area of research. The benzoxadiazole scaffold has been identified as a promising starting point for the development of novel drugs against Mycobacterium tuberculosis. nih.gov Virtual screening studies have pinpointed simple substituted nitro-benzoxadiazoles as potential inhibitors of two key enzymes in M. tuberculosis: ATP phosphoribosyltransferase (HisG) and APS reductase (APSR). nih.gov These enzymes are crucial for the bacterium's survival, making them attractive targets for therapeutic intervention. The inhibition of HisG disrupts the histidine biosynthesis pathway, while the inhibition of APSR interferes with the sulfate (B86663) assimilation pathway, both of which are essential for the pathogen's growth and proliferation. The identification of these potential targets provides a clear mechanistic basis for the antitubercular activity of benzoxadiazole derivatives and guides the rational design of more potent and selective inhibitors. nih.govresearchgate.net Further research into benzoxadiazole-substituted amino acid hydrazides has shown them to be selective and potent agents against M. tuberculosis. nih.gov

Antimalarial Potential of Related Structural Frameworks

Malaria, caused by parasites of the genus Plasmodium, continues to be a devastating disease. The search for new antimalarial drugs is ongoing, with a focus on novel chemical scaffolds that can overcome existing drug resistance. While direct studies on this compound are limited, research on the structurally related 1,2,5-oxadiazoles has revealed promising antiplasmodial activity. mdpi.comnih.gov A notable example is a 4-substituted 3-amino-1,2,5-oxadiazole, which has demonstrated significant in vitro activity against Plasmodium falciparum with high selectivity. mdpi.comnih.gov Structure-activity relationship (SAR) studies on these compounds have shown that the antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.comnih.gov For instance, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide exhibited high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 of 0.034 µM and a selectivity index of 1526. mdpi.comnih.gov These findings highlight the potential of the oxadiazole core structure in the development of new antimalarial agents and suggest that this compound and its derivatives warrant investigation in this therapeutic area.

HIV-1 Integrase Inhibition Mechanisms

The Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy. nih.gov Research has shown that 2,1,3-benzoxadiazoles (also known as benzofurazans) and their N-oxides (benzofuroxans) can act as inhibitors of HIV-1 integrase. The inhibitory activity of these compounds is highly dependent on the presence of a nitro group. The mechanism of inhibition by nitro-benzofurazans/benzofuroxans involves impeding the binding of the substrate DNA to the active site of the integrase enzyme. youtube.com This prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle. nih.gov

Anticancer Research and Mechanistic Pathways

The development of novel anticancer agents with improved efficacy and reduced side effects is a central goal of medicinal chemistry. The benzoxadiazole scaffold has been explored for its potential in this area, with studies focusing on its ability to modulate cellular processes and inhibit enzymes crucial for cancer cell survival and proliferation.

Modulation of Cellular Processes and Enzyme Inhibition

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as a new class of suicide inhibitors for glutathione (B108866) S-transferases (GSTs). nih.gov One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to trigger apoptosis in several human tumor cell lines. nih.gov The mechanism involves the dissociation of the JNK•GSTP1-1 complex. NBDHEX binds to the H-site of GSTs and is conjugated with glutathione, forming a sigma complex at the C-4 position of the benzoxadiazole ring. This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2, leading to the irreversible inhibition of the enzyme. nih.gov

The broader class of oxadiazole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of growth factor receptors like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). nih.gov They can also inhibit other enzymes critical for cancer cell proliferation, such as methionine aminopeptidase. nih.gov Furthermore, some oxadiazole derivatives have been found to modulate key signaling pathways, including the PI3K/Akt/mTOR pathway, and can induce apoptosis by upregulating p53. researchgate.net These diverse mechanisms of action underscore the potential of the benzoxadiazole scaffold in the development of novel anticancer therapeutics.

Table 2: Investigated Biological Activities and Mechanistic Insights

| Biological Activity | Target/Mechanism | Compound Class/Derivative |

|---|---|---|

| Antimicrobial | Membrane Intercalation | Benzoxazole Derivatives |

| Antitubercular | HisG and APSR Inhibition | Nitro-benzoxadiazoles |

| Antimalarial | Undefined | 4-substituted 3-amino-1,2,5-oxadiazoles |

| HIV-1 Integrase Inhibition | Impeding Substrate DNA Binding | Nitro-benzofurazans/benzofuroxans |

| Anticancer | Glutathione S-transferase (GST) Inhibition | 7-nitro-2,1,3-benzoxadiazole Derivatives |

| Anticancer | EGFR, VEGFR, MetAP Inhibition | Oxadiazole Derivatives |

| Anticancer | PI3K/Akt/mTOR Pathway Modulation | Oxadiazole Derivatives |

Disruption of DNA Synthesis and Cell Division Pathways

Congeners of this compound have demonstrated notable activity in disrupting the cell cycle, a fundamental process for cancer cell proliferation. The 7-nitro-2,1,3-benzoxadiazole (NBD) derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to induce cell cycle arrest in melanoma cell lines. scispace.com This activity is linked to the activation of stress-related signaling pathways. scispace.com

While direct studies on this compound are limited, research on structurally related benzoxazole and benzimidazole (B57391) compounds provides further insight into the potential of this heterocyclic class to interfere with cell division. For instance, the benzoxazole derivative K313 was found to induce a moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. mdpi.comnih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to effectively suppress cell cycle progression, arresting cells in the G1 and G2 phases in A549 lung cancer cells. mdpi.comnih.gov One benzoxazole-pyrrolobenzodiazepine conjugate was also reported to cause apoptosis and G0/G1 phase arrest in human melanoma cells. nih.gov These findings collectively suggest that the broader benzoxazole/benzoxadiazole framework is a promising scaffold for developing agents that can halt cancer cell division.

| Compound Class | Specific Derivative | Cancer Cell Line | Effect on Cell Cycle |

| Nitrobenzoxadiazole | NBDHEX | Melanoma | Cell Cycle Arrest |

| Benzoxazole | K313 | Nalm-6 (Leukemia), Daudi (Lymphoma) | G0/G1 Phase Arrest |

| Benzimidazole | 1,3,4-oxadiazole derivative (Compound 10) | A549 (Lung) | G1 and G2 Phase Arrest |

| Benzoxazole Conjugate | Pyrrolobenzodiazepine conjugate (17d) | A375 (Melanoma) | G0/G1 Phase Arrest |

Photodynamic Therapy (PDT) Photosensitization Potential

Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill malignant cells. nih.gov An effective PS should strongly absorb light in the "therapeutic window" (typically 600-900 nm) to allow for deep tissue penetration. nih.gov The benzoxadiazole framework has been identified as a valuable component in the design of novel photosensitizers.

Recent research has highlighted new boron dipyrromethene (BODIPY) compounds featuring a benzoxadiazole substituent as promising photosensitizers for PDT in cancer treatment. nih.gov The inclusion of the benzoxadiazole moiety is part of a molecular design strategy to enhance the photophysical properties required for effective PDT. Furthermore, related selenobenzodiazole scaffolds have been used to create small, neutral, and potent photosensitizers that, upon activation with visible light, can generate singlet oxygen and induce cell death. google.com These studies underscore the potential of incorporating the benzoxadiazole core into more complex molecules to create next-generation photosensitizers for oncological applications. rsc.org

| Key Characteristic | Description | Relevance to Benzoxadiazole Derivatives |

| Light Absorption | Strong absorption in the 600-900 nm "therapeutic window" for deep tissue penetration. nih.gov | Benzoxadiazole can be incorporated as a substituent to tune the absorption properties of photosensitizers like BODIPY. nih.gov |

| ROS Generation | Efficiently produces reactive oxygen species (e.g., singlet oxygen) upon light activation to induce cell death. nih.gov | Derivatives like selenobenzodiazoles demonstrate the ability to generate singlet oxygen upon activation. google.com |

| Molecular Size | Small size is advantageous for conjugation to biomolecules and for cellular uptake. google.com | The core benzoxadiazole scaffold is relatively small, making it a suitable building block for targeted photosensitizers. |

| Biocompatibility | Low dark toxicity and good biocompatibility are crucial for clinical applications. | Can be integrated into larger structures designed to improve biocompatibility. rsc.org |

Selective Targeting of Cancer Cells

A critical goal in cancer therapy is to selectively eliminate malignant cells while sparing healthy tissue. Derivatives of 2,1,3-benzoxadiazole have shown promise in achieving this selectivity through mechanisms that exploit the biochemical differences between cancerous and normal cells.

One prominent strategy involves targeting Glutathione S-transferases (GSTs), particularly the GSTP1-1 isoenzyme, which is frequently overexpressed in tumor cells and contributes to drug resistance. nih.gov The 7-nitro-2,1,3-benzoxadiazole (NBD) derivative NBDHEX is a potent inhibitor of GSTP1-1. nih.govresearchgate.net This targeted inhibition disrupts cancer cell detoxification pathways and can re-sensitize them to other therapies. The design of such GST inhibitors allows them to accumulate preferentially in tumor cells with high GSTP1-1 expression, providing a basis for selective cytotoxicity. dntb.gov.ua

Furthermore, other related heterocyclic derivatives have demonstrated inherent selectivity. The benzoxazole derivative K313 was shown to reduce the viability of leukemia and lymphoma cells in a dose-dependent manner without affecting healthy peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov This indicates a therapeutic window where cancer cells are susceptible while normal cells are spared. In silico and in vitro studies of other benzoxazole derivatives have shown strong binding affinities for protein targets like Akt and NF-κB, which are key drivers in specific subtypes of lymphoma, suggesting a pathway-specific targeting approach. nih.gov

| Compound | Target/Mechanism | Cancer Cell Type | Selectivity Feature |

| NBDHEX | Inhibition of GSTP1-1 nih.gov | Various tumors | Targets overexpressed enzyme in cancer cells. |

| K313 | Undefined | Leukemia (Nalm-6), Lymphoma (Daudi) | Cytotoxic to cancer cells but not healthy PBMCs. mdpi.comnih.gov |

| Thymoquinone-derived Benzoxazoles | Akt and NF-κB pathways nih.gov | Diffuse large B-cell lymphoma (DLBCL) | Targets oncogenic signaling pathways specific to lymphoma subtypes. |

Interacting Biomolecules and Cellular Dynamics Studies

The unique fluorescent properties of 2,1,3-benzoxadiazole congeners, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, make them exceptional tools for studying complex cellular processes. The NBD fluorophore is small and its emission is highly sensitive to the polarity of its local environment, making it an ideal probe for biological systems. rsc.org

Fluorescent Labeling for Lipid Metabolism and Membrane Dynamics

NBD-based fluorescent probes have been instrumental in visualizing and understanding lipid biology. When attached to fatty acids or phospholipids (B1166683), the NBD group acts as a reporter on the molecule's location and environment. This environmental sensitivity allows researchers to probe the formation of lipid domains and study the fluidity and dynamics of cellular membranes.

Fluorescent fatty acid analogs containing the NBD fluorophore can be incorporated by living cells into more complex lipids, allowing for the tracking of metabolic pathways. Similarly, phospholipids with NBD-labeled acyl chains are widely used to study membrane structure and the activity of lipid-metabolizing enzymes. The benzothiadiazole (BTD) scaffold, a close structural analog, has also been successfully used to create small fluorescent dyes that specifically stain lipid droplets in both living and fixed cells, facilitating research into pathological conditions linked to dysregulated lipid storage, such as cancer. acs.orgresearchgate.net

Protein Interaction and Palmitoylation Site Analysis

Protein S-palmitoylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that governs protein localization, stability, and function. NBD-based probes have been developed to study this dynamic process without the need for radioactive isotopes. umich.edu

Researchers have synthesized fluorescent lipidated peptides that mimic the motifs of proteins targeted for palmitoylation. nih.gov These peptides, which contain an NBD label, can be used as substrates for palmitoyl (B13399708) acyltransferases (PATs), the enzymes that catalyze palmitoylation. The palmitoylated product can be separated from the non-palmitoylated substrate by HPLC and quantified by fluorescence, providing a direct measure of enzyme activity. nih.gov The NBD label also allows for the visualization of the peptide's subcellular localization using confocal microscopy, offering insights into where these modifications occur within the cell. nih.govnih.gov This methodology provides an efficient, high-throughput assay for screening inhibitors of protein palmitoylation. nih.gov

Detection of Biomolecules in Biological Systems

The versatility of the benzoxadiazole scaffold extends to the detection of a wide array of other important biomolecules. The high reactivity of NBD ethers and other derivatives towards nucleophiles like amines and thiols forms the basis for a multitude of "turn-on" fluorescent probes. rsc.orgnih.gov

NBD-based probes have been designed to selectively detect hydrogen sulfide (B99878) (H₂S), a critical signaling molecule, in living cells and even in whole organisms like zebrafish. nih.gov By conjugating the NBD fluorophore to specific recognition moieties, probes have been developed to target and report on analytes within specific cellular organelles, such as lysosomes or mitochondria. nih.gov Beyond small molecules, the benzoxadiazole framework has been utilized in probes for detecting heavy metals and for quantifying nucleic acids, where certain benzothiadiazole derivatives show a significant increase in fluorescence upon binding to DNA. researchgate.netfrontiersin.org This adaptability makes the benzoxadiazole core a powerful platform for developing bespoke chemical tools to interrogate diverse biological systems. rsc.org

Advanced Applications of 4 Methyl 2,1,3 Benzoxadiazole in Materials Science and Sensing Technologies

Optoelectronic Materials Development

The tunable electronic characteristics of 2,1,3-benzoxadiazole derivatives are central to their application in optoelectronic devices. By chemically modifying the core structure, researchers can precisely control the material's energy levels and charge-transport properties, tailoring them for specific functions in organic light-emitting diodes (OLEDs), solar cells, and advanced display technologies.

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

A primary design strategy for crafting high-performance organic electronic materials involves the creation of molecules with a "donor-acceptor" (D-A) architecture. In this model, the 2,1,3-benzoxadiazole unit typically serves as the electron-accepting component. frontiersin.org This acceptor is connected to electron-donating groups, often through a π-conjugated bridge, resulting in architectures like donor-π-acceptor-π-donor (D-π-A-π-D). frontiersin.orgnih.gov

The incorporation of electron-donating and electron-accepting moieties within a single molecular structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation. frontiersin.org This ICT state is fundamental to the performance of optoelectronic devices. In the context of OLEDs and organic solar cells, this molecular design principle allows for:

Tunable Energy Levels: The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely adjusted by selecting different donor and acceptor units. This tuning is critical for matching the energy levels of other materials within the device to ensure efficient charge injection, transport, and collection. frontiersin.org

Band Gap Engineering: The D-A approach effectively reduces the energy gap (Eg) between the HOMO and LUMO levels. A smaller band gap allows the molecule to absorb lower-energy photons, which is particularly advantageous for solar cells aiming to capture a broader portion of the solar spectrum. dntb.gov.ua

Enhanced Luminescence: For OLED applications, the D-A structure can lead to materials with high fluorescence quantum yields and emissions spanning different colors of the visible spectrum. frontiersin.org The flat, bicyclic, and conjugated structure of the 2,1,3-benzoxadiazole heterocycle contributes to creating derivatives that are intensely fluorescent. frontiersin.org

Electrochemical and Optical Band Gap Determinations for Electronic Device Performance

The performance of an organic electronic device is intrinsically linked to the material's band gap. The optical band gap (Egopt) determines the wavelength of light a material can absorb or emit, while the electrochemical band gap (Egec) provides insight into the material's redox properties and energy levels (HOMO/LUMO). These parameters are crucial for predicting and optimizing device efficiency. frontiersin.org

Electrochemical studies, such as cyclic voltammetry, are used to determine the onset potentials for oxidation (Eonsetoxi) and reduction (Eonsetred). From these values, the HOMO and LUMO energy levels can be estimated, and the electrochemical band gap can be calculated. The optical band gap is typically determined from the onset wavelength of absorption in the UV-Vis spectrum. frontiersin.org

Research on a series of D-π-A-π-D fluorophores based on a 2,1,3-benzoxadiazole acceptor core has shown a strong correlation between the electrochemical and optical band gaps. For these compounds, electrochemical band gaps were found to be in the range of 2.48–2.70 eV, which aligned closely with the optical band gaps of 2.64–2.67 eV. frontiersin.orgresearchgate.net This consistency underscores the reliability of these characterization methods for designing and predicting the electronic behavior of new materials. frontiersin.org

Interactive Table: Optical and Electrochemical Properties of 2,1,3-Benzoxadiazole Derivatives Data for compounds with a D-π-A-π-D architecture where 'A' is the 2,1,3-benzoxadiazole core.

| Compound | Onset Oxidation (E_onset^oxi) (V) | Onset Reduction (E_onset^red) (V) | Ionization Potential (HOMO) (eV) | Electron Affinity (LUMO) (eV) | Electrochemical Band Gap (E_g^ec) (eV) | Optical Band Gap (E_g^opt) (eV) |

|---|---|---|---|---|---|---|

| 9a | 0.98 | -1.50 | -5.48 | -3.00 | 2.48 | 2.67 |

| 9b | 1.05 | -1.55 | -5.55 | -2.95 | 2.60 | 2.66 |

| 9c | 1.10 | -1.60 | -5.60 | -2.90 | 2.70 | 2.64 |

| 9d | 1.05 | -1.55 | -5.55 | -2.95 | 2.60 | 2.66 |

Source: Adapted from Frizon et al., Frontiers in Chemistry, 2020. frontiersin.org

Development of Liquid Crystalline Phases for Advanced Displays

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of LC molecules typically involves combining a rigid core (mesogen) with flexible terminal chains. The rigid, planar, and aromatic nature of the 2,1,3-benzoxadiazole unit makes it a suitable candidate for inclusion in mesogenic cores. mdpi.com

While the closely related 2,1,3-benzothiadiazole (B189464) (BTD) has been successfully used to create fluorescent nematic liquid crystals, the application of the 2,1,3-benzoxadiazole core in this area is less developed. mdpi.com However, the design principles remain analogous. By attaching appropriate flexible alkyl or alkoxy chains to a benzoxadiazole-containing core, it is possible to induce mesomorphic behavior. The structure of these terminal chains heavily influences the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. beilstein-journals.org The incorporation of donor and acceptor groups, a principle used in optoelectronics, can also be applied to create fluorescent LCs with potential applications in advanced displays and optical sensors. mdpi.com

Chemical and Biological Sensing Platforms

The strong fluorescence and environmentally sensitive nature of 2,1,3-benzoxadiazole derivatives make them excellent candidates for the development of chemical and biological sensors. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, in particular, is a widely used fluorophore in the design of fluorescent probes. frontiersin.orgrsc.org

Development of Fluorescent Probes for the Detection of Ions and Small Molecules

Fluorescent chemosensors are designed by linking a fluorophore (the signaling unit) to a receptor (the recognition site). When the receptor binds to a specific target ion or molecule (analyte), the interaction causes a change in the photophysical properties of the fluorophore, leading to a detectable signal. frontiersin.org

Derivatives of 2,1,3-benzoxadiazole have been employed as the signaling component in probes for various analytes:

Metal Ions: A chemosensor based on 7-nitrobenz-2-oxa-1,3-diazole bearing nitrogen binding sites was designed for the detection of Zn2+. Binding of the zinc ion resulted in a distinct color change and a significant enhancement of fluorescence intensity. acs.org

Small Molecules: The NBD framework has been integrated into probes for detecting biologically important small molecules. For instance, a probe was developed where NBD served as the recognition site for hydrogen sulfide (B99878) (HS⁻). The reaction with HS⁻ induced a "turn-on" fluorescence response, enabling the detection of this molecule in living cells. rsc.org

The sensing mechanism often relies on modulating the intramolecular charge transfer (ICT) process. Binding of the analyte to the receptor alters the electronic properties of the system, thereby affecting the ICT and resulting in a change in the fluorescence emission wavelength or intensity. nih.gov

pH-Responsive Fluorescent Sensing Systems

The environmental sensitivity of the NBD fluorophore makes it highly suitable for creating pH-responsive probes. These sensors are valuable tools for monitoring pH changes in biological systems, a critical parameter in many cellular processes. nih.govresearchgate.net

A notable example is the compound 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, which functions as a selective and sensitive fluorescent and colorimetric pH probe with dual responsiveness in both acidic and basic ranges. nih.gov The sensing mechanism is based on the protonation and deprotonation of the quinolylamino moiety, which directly influences the electronic state of the NBD fluorophore.

The probe exhibits distinct optical changes depending on the pH:

In Basic Conditions (pH 8.5 to 13.3): The probe shows a clear colorimetric response, changing from orange to violet pink and then to yellow. This is accompanied by shifts in its UV-Vis absorption spectrum. nih.gov

In Acidic Conditions (pH 2.2 to 0.2): The probe displays a "turn-on" fluorescent signal. As the pH decreases in this range, the fluorescence intensity increases significantly. nih.gov

This dual-range responsiveness is a significant advantage, allowing the probe to be used across a wide spectrum of pH conditions. nih.gov The mechanism relies on pH-induced changes to the intramolecular charge transfer (ICT) process within the molecule. nih.gov

Interactive Table: pH Response of a 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole Probe

| pH Range | Response Type | Observed Change |

|---|---|---|

| 8.5 → 13.3 | Colorimetric / Absorption | Color changes (orange → violet pink → yellow); shifts in absorption bands. |

| 2.2 → 0.2 | Fluorescence | "Turn-on" response; fluorescence intensity increases as pH decreases. |

Source: Adapted from Li et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2016. nih.gov

Bioconjugation Strategies for Biosensing Applications

The integration of the fluorescent 4-methyl-2,1,3-benzoxadiazole core into biosensing platforms is contingent upon the strategic chemical linkage of this fluorophore to biological recognition elements such as proteins, peptides, and nucleic acids. This process, known as bioconjugation, is pivotal in the development of highly specific and sensitive biosensors. The selection of a bioconjugation strategy is dictated by the available functional groups on both the this compound derivative and the biomolecule, as well as the desired stability and functionality of the final conjugate.

To enable bioconjugation, the relatively inert this compound molecule must first be chemically modified to introduce reactive functional groups. This "functionalization" is a critical prerequisite for subsequent attachment to biomolecules. Common strategies involve introducing functionalities such as carboxylic acids, amines, azides, or alkynes onto the benzoxadiazole scaffold. For instance, a carboxylic acid group can be introduced, which can then be activated to react with primary amines on proteins to form stable amide bonds.

One of the most powerful and widely adopted methods for bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orginterchim.fr This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule with high efficiency and specificity, even in complex biological media. organic-chemistry.org To utilize this method, a derivative of this compound bearing either an azide (B81097) or an alkyne group would be synthesized. This functionalized fluorophore can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary reactive partner.

Another prevalent strategy is the formation of amide bonds. nih.gov If a this compound derivative with a carboxylic acid group is synthesized, it can be coupled to free amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on a peptide or protein. This reaction is typically facilitated by carbodiimide (B86325) coupling agents.

Thiol-maleimide chemistry is another effective approach for protein conjugation. A maleimide-functionalized this compound derivative can react specifically with the thiol group of cysteine residues in a protein to form a stable thioether bond. This method offers high selectivity for cysteine, which is often less abundant than lysine, allowing for more site-specific labeling. Research on the related 2,1,3-benzoxadiazole (benzofurazan) derivatives has demonstrated a high-yield, chemoselective, and mild procedure for the S-alkylation of cysteine-containing peptides. rsc.org

The following tables provide illustrative examples of how derivatives of the core 2,1,3-benzoxadiazole structure are used in biosensing, demonstrating the potential applications for functionalized this compound.

Table 1: Illustrative Bioconjugation Strategies for Biosensing with 2,1,3-Benzoxadiazole Derivatives

| Fluorophore Derivative | Biomolecule | Conjugation Chemistry | Target Analyte | Biosensor Type |

| 4-(Aminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Peptides (containing Cysteine) | Thiol-alkylation | Proteolytic Enzymes | Fluorescence Resonance Energy Transfer (FRET) |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amino Acids | Nucleophilic Aromatic Substitution | Amino Acid Neurotransmitters | Fluorescence Detection |

| 4-Nitro-2,1,3-benzoxadiazole-piperazine conjugate | Sigma Receptors | Amide coupling | Sigma Receptors | Fluorescent Probe |

Table 2: Performance of Biosensors Based on 2,1,3-Benzoxadiazole Derivatives

| Fluorophore Derivative | Target Analyte | Detection Limit | Reference |

| 4-Mercapto-7-methylthio-2,1,3-benzoxadiazole | Fatty Acids | 2.4–5.0 fmol | acs.org |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Glutamate (B1630785) | 4-fold improvement over previous assays | nih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | GABA | 25-fold improvement over previous assays | nih.gov |

These examples underscore the versatility of the 2,1,3-benzoxadiazole scaffold in creating sensitive and specific biosensors. By adapting these established functionalization and bioconjugation methodologies to this compound, novel fluorescent probes can be developed for a wide array of biosensing applications.

Concluding Remarks and Future Research Trajectories

Current Challenges and Unaddressed Research Questions in Benzoxadiazole Chemistry

Despite the promising applications of benzoxadiazole derivatives, several challenges persist. A primary hurdle is achieving high cellular selectivity in biological applications. For instance, in the related class of 2,1,3-benzothiadiazole (B189464) derivatives used as fluorescent bioprobes, unexpected results have highlighted flaws in molecular architecture aimed at targeting specific organelles like mitochondria, indicating a need for new strategies to predict cellular selectivity. rsc.org This challenge likely extends to benzoxadiazole-based probes.

Another significant area of concern is the development of resistance to existing drug therapies, which necessitates the discovery of novel structures and drug targets. mdpi.com While benzoxadiazole derivatives have shown potential as anti-tubercular and anticancer agents, a deeper understanding of their mechanism of action is required to circumvent resistance. mdpi.comnih.gov For example, while 7-Nitro-2,1,3-benzoxadiazole derivatives have been identified as suicide inhibitors for Glutathione (B108866) S-transferases, a key enzyme in drug resistance, further research is needed to optimize their efficacy and minimize off-target effects. nih.gov

Key unaddressed research questions include:

How can the substitution pattern on the benzoxadiazole ring, such as the methyl group in 4-Methyl-2,1,3-benzoxadiazole, be precisely tuned to control cellular uptake and subcellular localization?

What are the detailed molecular mechanisms by which benzoxadiazole derivatives exert their biological effects, and how can this knowledge be used to design more potent and selective therapeutic agents?

Can the photophysical limitations of some benzoxadiazole-based fluorophores, such as suboptimal performance for in-vivo imaging, be overcome through rational design? nih.govresearchgate.net

Potential for Novel Structural Designs and Functional Discoveries